molecular formula C13H15FN2O B2738572 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 20481-80-5

8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B2738572
CAS No.: 20481-80-5
M. Wt: 234.274
InChI Key: HRLKQWPKFDELHH-UHFFFAOYSA-N
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Description

8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a synthetic organic compound characterized by a fused bicyclic structure incorporating a pyrrolo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrrolo[1,2-a]pyrimidine Core:

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to enhance yield and purity. This includes:

    Catalysts: Use of metal catalysts to facilitate cyclization and substitution reactions.

    Solvents: Selection of high-boiling solvents to maintain reaction temperatures.

    Purification: Techniques such as recrystallization and chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolo[1,2-a]pyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocycle.

    Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

**Biology

Biological Activity

The compound 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a member of the pyrrolopyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13_{13}H15_{15}FN2_{2}O
  • Molecular Weight : 234.27 g/mol
  • CAS Number : 20481-80-5

Structural Characteristics

The compound features a hexahydropyrrolo structure fused with a pyrimidinone ring. The presence of a fluorine atom in the para position of the phenyl group is significant for its biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as an antiparasitic agent. The compound has shown promising results against various strains of Plasmodium falciparum, the causative agent of malaria.

Efficacy Data

CompoundEC50_{50} (μM)Activity Description
This compound0.004High potency against P. falciparum
Reference Compound0.030Comparative efficacy

The data indicates that this compound exhibits a significantly lower EC50_{50} value compared to reference compounds, suggesting enhanced potency in inhibiting parasite growth .

The mechanism by which this compound exerts its antiparasitic effects appears to involve inhibition of key metabolic pathways within the parasite. Specifically, it may target ATPase activity associated with sodium transport, disrupting ionic balance and leading to parasite death .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human liver HepG2 cells to assess the safety profile of the compound. Notably, it demonstrated low cytotoxicity at effective concentrations, indicating a favorable therapeutic index for potential drug development .

Study 1: Antiparasitic Efficacy

A study published in Nature evaluated various analogs of pyrrolopyrimidine derivatives, including this compound. The results showed that modifications in the molecular structure significantly influenced both solubility and bioactivity. The introduction of fluorine at specific positions was linked to increased potency against malaria parasites .

Study 2: Pharmacokinetic Profile

Research assessing the pharmacokinetics of this compound revealed that it has favorable absorption characteristics with moderate metabolic stability in liver microsomes. This suggests that it could maintain effective plasma concentrations following oral administration .

Properties

IUPAC Name

8a-(4-fluorophenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-11-4-2-10(3-5-11)13-7-6-12(17)16(13)9-1-8-15-13/h2-5,15H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLKQWPKFDELHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCC(=O)N2C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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